(2,4-二氯-6-甲基苯氧基)乙酸

描述

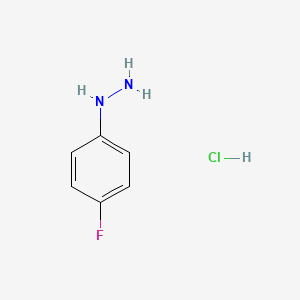

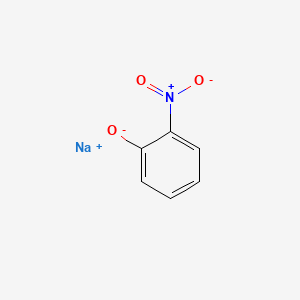

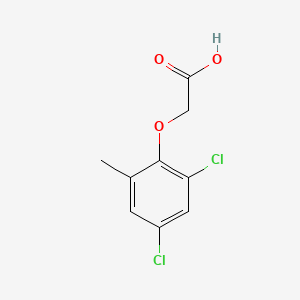

2,4-Dichloro-6-methylphenoxyacetic acid is a useful research compound. Its molecular formula is C9H8Cl2O3 and its molecular weight is 235.06 g/mol. The purity is usually 95%.

The exact mass of the compound 2,4-Dichloro-6-methylphenoxyacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dichloro-6-methylphenoxyacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-6-methylphenoxyacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

农业

苯氧基除草剂,如2,4-二氯苯氧基乙酸 (2,4-D) 和 2-甲基-4-氯苯氧基乙酸 (MCPA) 被广泛用于农业以控制阔叶杂草 . 它们的应用有助于提高作物的产量和价值 .

环境污染

这些化合物也被认为是新兴环境污染的来源 . 它们的大量使用可能会导致土壤、地表水和地下水的污染,并导致植物发育受到抑制和土壤毒性增加 .

生物修复

迫切需要确定基于适当的生物修复技术的自然方法,例如生物修复、植物修复和根际修复,这些技术能够有效地从环境中消除苯氧基除草剂 .

生物修复

生物修复通常利用微生物及其在完全降解过程中利用顽固性污染物的能力 .

植物修复

植物修复是一种经济高效、环保的策略,它利用植物将异生物质转化或矿化为毒性较低或无毒的化合物 .

根际修复

作用机制

Target of Action

The primary target of (2,4-dichloro-6-methylphenoxy)acetic acid, also known as AKOS BC-3144, is a group of enzymes involved in the degradation of this compound . These enzymes are responsible for the initial cleavage of the ether bond in the compound .

Mode of Action

The compound interacts with its target enzymes, leading to the breakdown of the compound into simpler metabolites . The aerobic biodegradation generates 2,4-dichlorophenol (2,4-DCP) in the first instance, and then chlorates, CO2, and water .

Biochemical Pathways

The affected biochemical pathway is the degradation pathway of the compound. The tfdA gene encodes α-ketoglutarate-dependent dioxygenase, which catalyzes the first step of the 2,4-dichlorophenoxyacetic acid (2,4-D) degradation pathway . The entire range of 2,4-D-degrading bacteria is divided into three groups based on their phylogeny, physiological and biochemical features, and isolation source .

Result of Action

The result of the compound’s action is the degradation of the compound into simpler metabolites, which might be found in soil, surface water, groundwater, or wastewater . This degradation process is advantageous to avoid the pollution of the environment as well as to safeguard population health .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2,4-dichloro-6-methylphenoxy)acetic acid. For instance, the compound’s degradation can be influenced by factors such as rainwater, volatilization, crop removal, leaching, plant uptake, chemical degradation, adsorption, runoff, microbial degradation, and photodecomposition process . Persistent and recalcitrant herbicides could be a problem because their residues can be harmful for human health and environment .

属性

IUPAC Name |

2-(2,4-dichloro-6-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-5-2-6(10)3-7(11)9(5)14-4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGKFMXJNIEDQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041360 | |

| Record name | 2,4-Dichloro-6-methylphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13333-87-4 | |

| Record name | Acetic acid, (2,4-dichloro-6-methylphenyoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013333874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13333-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-6-methylphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。